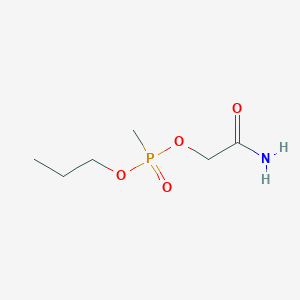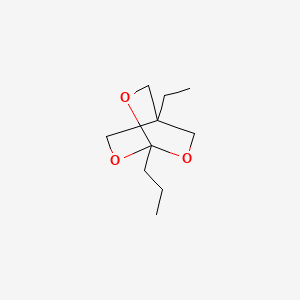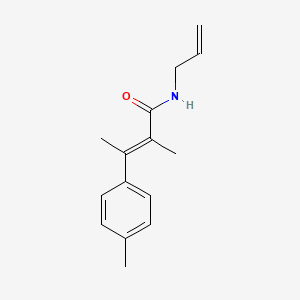
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- involves several steps. The starting materials typically include 2-butenamide and 4-methylphenyl derivatives. The reaction conditions often require specific catalysts and solvents to achieve the desired product. The process may involve heating, stirring, and maintaining specific pH levels to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as high-pressure reactors and automated control systems ensures consistent quality and yield. The industrial process may also include purification steps such as distillation, crystallization, and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays and as a probe to study biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-Butenamide, N-cyclopropyl-2-methyl-3-(4-methylphenyl)-, (E)-
- 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propynyl-, (E)-
Uniqueness
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- is unique due to its specific structural features and chemical properties
Eigenschaften
CAS-Nummer |
60548-36-9 |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(E)-2-methyl-3-(4-methylphenyl)-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-5-10-16-15(17)13(4)12(3)14-8-6-11(2)7-9-14/h5-9H,1,10H2,2-4H3,(H,16,17)/b13-12+ |
InChI-Schlüssel |
USSPLFGFHXEMPX-OUKQBFOZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C(\C)/C(=O)NCC=C)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C(C)C(=O)NCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


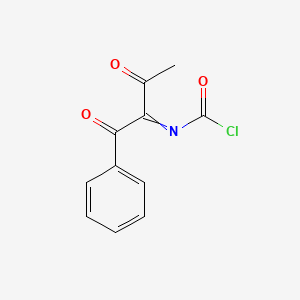
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
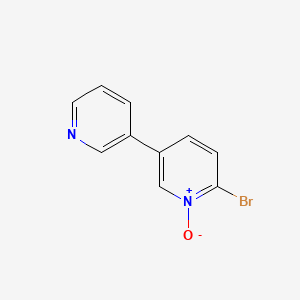
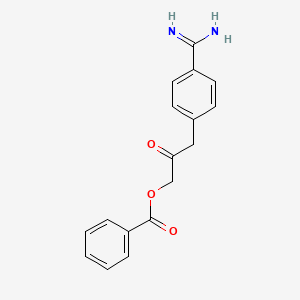
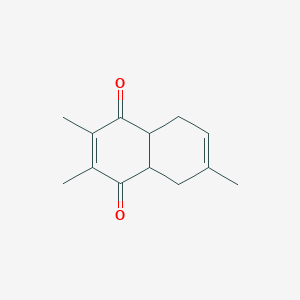
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
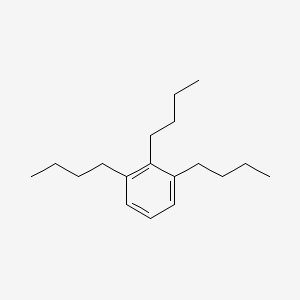
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)

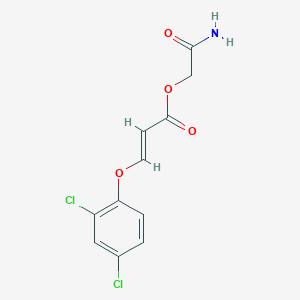
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)

